molecular formula C19H26N4O B5968397 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone

Cat. No. B5968397
M. Wt: 326.4 g/mol
InChI Key: PREGKARSCRCOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein tyrosine kinase, which makes it a promising candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves the inhibition of protein tyrosine kinases. By binding to the ATP-binding site of these kinases, it prevents the transfer of phosphate groups to downstream signaling proteins, ultimately leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone has potent anti-proliferative effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is its potency as a protein tyrosine kinase inhibitor. This makes it an attractive candidate for the development of anticancer drugs. However, its limited solubility in water can make it difficult to work with in lab experiments.

Future Directions

There are several potential directions for future research on 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone. One area of interest is the development of more soluble analogs of the compound, which would make it easier to work with in lab experiments. Additionally, further studies are needed to investigate the potential use of the compound in combination with other cancer therapies. Finally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective cancer drugs.

Synthesis Methods

The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves a multi-step process. One of the most commonly used methods involves the reaction of 3-methylbenzylamine with ethyl chloroformate to produce N-(3-methylbenzyl) carbamate. This intermediate is then reacted with 1-methyl-2-(4-piperazinyl) ethylamine to produce the final product.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, making them attractive targets for cancer therapy.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-4-22-8-10-23(11-9-22)19-20-15(3)17(18(24)21-19)13-16-7-5-6-14(2)12-16/h5-7,12H,4,8-11,13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREGKARSCRCOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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